3-Pyridineacrylamide

Description

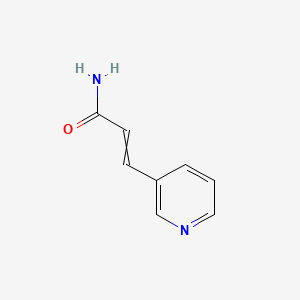

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

3-pyridin-3-ylprop-2-enamide |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11) |

InChI Key |

SAUZERSNFCTTSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Pyridineacrylamide

Established Synthetic Routes for 3-Pyridineacrylamide Derivatization

The creation of this compound derivatives often relies on well-established chemical reactions that allow for the formation of the core acrylamide (B121943) structure attached to the pyridine (B92270) ring. These methods include Knoevenagel condensation, amide coupling, and substitution reactions on the pyridine ring.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.com It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst to form an α,β-unsaturated product. sigmaaldrich.com In the context of this compound synthesis, this typically involves the reaction of 3-pyridinecarboxaldehyde (B140518) with a suitable acetamide (B32628) derivative.

The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine itself can act as the catalyst, especially when one of the activating groups on the active methylene compound is a carboxylic acid. This modification often results in subsequent decarboxylation. organic-chemistry.org Various catalysts have been explored to improve the efficiency and conditions of the Knoevenagel condensation, including ionic liquids, which can offer environmental benefits and easier product isolation. niscpr.res.inaston.ac.uk For instance, hexamethylenetetramine-based ionic liquids have been shown to be effective catalysts for the condensation of various aldehydes with active methylene compounds, often leading to high yields in short reaction times without the need for hazardous organic solvents. niscpr.res.in

A general scheme for the Knoevenagel condensation to form a substituted acrylamide is as follows:

An aldehyde or ketone reacts with a compound containing an active methylene group.

The reaction is catalyzed by a base, often an amine like piperidine (B6355638) or pyridine. organic-chemistry.orgacgpubs.org

The initial product is a β-hydroxy carbonyl compound, which typically undergoes spontaneous dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com

Table 1: Examples of Catalysts Used in Knoevenagel Condensation

| Catalyst Type | Specific Example | Key Features |

| Basic Amines | Piperidine, Pyridine | Classic, effective catalysts. organic-chemistry.orgacgpubs.org |

| Ionic Liquids | [MeHMTA]BF4 | Environmentally benign, recyclable, high yields. niscpr.res.in |

| Solid Supports | Reconstructed Hydrotalcite | Heterogeneous, active in the presence of water. organic-chemistry.org |

| Lewis Acids | Indium(III) salts | Used with a promoter like acetic anhydride. organic-chemistry.org |

Amide Coupling Strategies

Amide bond formation is a cornerstone of organic and medicinal chemistry. growingscience.com The synthesis of this compound can be achieved by coupling 3-pyridineacrylic acid with an appropriate amine, or by reacting 3-aminopyridine (B143674) with acryloyl chloride or a related activated acrylic acid derivative. These reactions typically require a coupling agent to activate the carboxylic acid.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts such as BOP, PyBOP, HBTU, and HATU. researchgate.netpeptide.com These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine. researchgate.net The choice of coupling reagent and reaction conditions is crucial to maximize yield and minimize side reactions, such as racemization when dealing with chiral amines. peptide.com

Recent advancements have focused on developing more efficient and greener coupling methods. For example, 2-azaaryl-1-methylpyridinium (AMPx) reagents have been developed to promote amidation in water, which is a more environmentally friendly solvent than traditional options like dichloromethane (B109758) or dimethylformamide. nsf.gov

Table 2: Common Amide Coupling Reagents

| Reagent Class | Example | Abbreviation | Notes |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, can form urea (B33335) byproduct. peptide.com |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble version of DCC. nsf.gov |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective but can have toxic byproducts. researchgate.net |

| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High coupling efficiency, less racemization. peptide.comnumberanalytics.com |

| Pyridinium (B92312) Salts | 2-Azaaryl-1-methylpyridinium halides | AMPx | Enables amide coupling in aqueous media. nsf.gov |

Heterocyclic Substitution Reactions Involving Pyridine Acrylamides

The pyridine ring is generally electron-deficient, which makes it less reactive towards electrophilic substitution but susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. beilstein-journals.orgdntb.gov.ua Modification of the pyridine ring in a pre-formed acrylamide can be a viable strategy for derivatization.

One approach involves the quaternization of the pyridine nitrogen with an alkyl halide. This activation facilitates nucleophilic attack on the ring. For instance, a pyridine base can be quaternized with 2-carbamoylethyl groups, followed by reaction with a nucleophile to substitute at the 4-position. Subsequent dequaternization liberates the 4-substituted pyridine derivative. google.com

Direct C-H functionalization of the pyridine ring is a more advanced and atom-economical approach. beilstein-journals.org For example, palladium-catalyzed oxidative cross-coupling reactions can introduce substituents directly onto the pyridine ring of compounds like acrylamides. beilstein-journals.org However, these reactions can sometimes yield a mixture of C2 and C3 substituted products. beilstein-journals.org The use of pyridine N-oxides is another common strategy to activate the pyridine ring towards substitution. The N-oxide can direct electrophiles to the 2- and 4-positions and can be subsequently removed. dntb.gov.uatcichemicals.com

Advanced Synthetic Transformations Involving this compound as a Precursor or Intermediate

Beyond its initial synthesis, this compound serves as a valuable precursor for constructing more complex molecular architectures, particularly novel heterocyclic systems.

Cyclization Reactions for Novel Heterocycle Formation

The acrylamide moiety in this compound is a versatile functional group that can participate in various cyclization reactions. These reactions can lead to the formation of new rings fused to the pyridine core or attached to it, depending on the reaction partners and conditions. For example, acrylamides can undergo annulation reactions with other components to form pyridinones and other heterocyclic structures. organic-chemistry.org

A notable advanced transformation is the silver-mediated trifluoromethylthiolation cyclization. This type of reaction involves the introduction of a trifluoromethylthio (SCF3) group and a simultaneous cyclization event, often proceeding through a radical pathway. sioc-journal.cnsioc-journal.cn The trifluoromethylthio group is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties.

In a typical reaction, a substrate like an N-methacryloyl-2-phenylbenzoimidazole can undergo cyclization initiated by a trifluoromethylthio radical generated from AgSCF3. sioc-journal.cn This radical adds to the alkene of the acrylamide, and the resulting radical intermediate then attacks an aromatic ring or another reactive site within the molecule to close the ring. sioc-journal.cnrsc.org

In a specific example demonstrating this strategy, a silver-mediated trifluoromethylthiolation cyclization of an acrylamide derivative bearing a cyano group was developed. sioc-journal.cn This reaction proceeds to form F3CS-substituted quinolinones. The process is believed to involve a radical mechanism, and the resulting products can be further derivatized, highlighting the synthetic utility of this method. sioc-journal.cn The scalability of this reaction has been demonstrated, and mechanistic studies using radical scavengers have supported the proposed radical pathway. sioc-journal.cnsioc-journal.cn

Table 3: Key Features of Silver-Mediated Trifluoromethylthiolation Cyclization

| Feature | Description |

| Reagent | AgSCF3 serves as the source of the trifluoromethylthio radical. sioc-journal.cnrsc.org |

| Mechanism | The reaction is proposed to proceed via a radical cascade pathway. sioc-journal.cnsioc-journal.cn |

| Substrates | Activated alkenes, such as those in acrylamide derivatives, are common substrates. sioc-journal.cnsioc-journal.cn |

| Products | Valuable trifluoromethylthio-containing heterocycles are formed. sioc-journal.cnnih.gov |

| Synthetic Utility | The products can often be scaled up and undergo further chemical transformations. sioc-journal.cn |

Metal-Free Cyanoisopropylation/Arylationresearchgate.net

A promising, though not yet directly reported for this compound itself, metal-free method involves the cyanoisopropylation/arylation of alkenes. This reaction typically utilizes a radical initiator like 2,2'-Azo-bis-isobutyronitrile (AIBN) to generate a cyanoisopropyl radical. This radical then adds to an alkene. In the context of syntheses leading to related structures like cyano-containing oxindoles from N-arylacrylamides, AIBN serves as the source of the C(Me)2CN radical. acs.org

A plausible, hypothetical pathway for a derivative of this compound could start from 3-vinylpyridine (B15099). The reaction would be initiated by the thermal decomposition of AIBN to generate the 2-cyano-2-propyl radical. This radical would then add to the vinyl group of 3-vinylpyridine. The subsequent step in related syntheses is an intramolecular arylation, where the newly formed radical center attacks an adjacent aromatic ring, leading to cyclization. While this has been demonstrated for N-arylacrylamides, its application to form a cyclized pyridine derivative from a 3-vinylpyridine precursor represents a potential extension of this metal-free methodology. The reaction avoids the need for transition metal catalysts and often proceeds under mild conditions. acs.org

Functional Group Interconversions and Derivatizations on the Pyridine Ring

The structure of this compound offers multiple sites for chemical modification through functional group interconversions (FGIs) and derivatizations on the pyridine ring. These transformations are crucial for creating a library of derivatives for various applications.

The acrylamide moiety itself can undergo several reactions. For instance, hydrolysis of the amide under acidic or basic conditions would yield the corresponding carboxylic acid, 3-(pyridin-3-yl)acrylic acid. Conversely, the vinyl group can be subjected to addition reactions.

The pyridine ring is particularly amenable to derivatization, which can significantly alter the molecule's electronic properties and biological activity. Common transformations include:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This modification can increase the compound's solubility and alter its reactivity, for instance, by making the C2 and C4 positions more susceptible to nucleophilic attack. beilstein-journals.org Recent methods have also explored photochemical valence isomerization of pyridine N-oxides for formal C3 selective hydroxylation. acs.org

N-Alkylation: The pyridine nitrogen can be alkylated to form a pyridinium salt. This introduces a positive charge and enhances the ring's susceptibility to nucleophilic addition, often at the C4 position. frontiersin.org

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful tool for late-stage modification. researchgate.netuni-muenster.de While challenging, methods for meta-C-H functionalization have been developed, which could be applied to modify the C5 position of the pyridine ring in this compound. uni-muenster.de Metal-free arylation techniques, for example using aryne three-component coupling, can introduce aryl groups at the C2 position. nih.gov

A summary of potential functional group interconversions is presented below.

| Starting Group | Reagent(s) | Product Group |

| Amide (-CONH₂) | H₃O⁺ / Heat | Carboxylic Acid (-COOH) |

| Pyridine Nitrogen | m-CPBA | Pyridine N-oxide |

| Pyridine Nitrogen | Alkyl Halide (e.g., CH₃I) | N-Alkyl Pyridinium Salt |

| Pyridine C-H | Various (e.g., Arynes) | C-Aryl Pyridine |

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is essential when targeting chiral molecules with specific biological activities. Stereoselective methods can be applied to create chiral centers in the acrylamide side chain or to synthesize atropisomeric derivatives by restricting rotation around a newly formed bond.

Several strategies can be employed:

Catalytic Asymmetric Synthesis: The alkene of the acrylamide can be a substrate for various catalytic asymmetric reactions. For example, asymmetric hydrogenation using a chiral catalyst could reduce the double bond to create a chiral center at the alpha or beta position. Similarly, asymmetric dihydroxylation could introduce two adjacent stereocenters. The development of chiral catalysts, including those based on isothiourea or bipyridine-N,N'-dioxides, has enabled highly enantioselective cyclization and addition reactions for related heterocyclic systems. thieme-connect.com

Use of Chiral Auxiliaries: A chiral amine can be reacted with 3-(pyridin-3-yl)acryloyl chloride (the acid chloride derived from the corresponding carboxylic acid) to form a chiral amide. The chiral auxiliary can then direct subsequent reactions diastereoselectively before being cleaved.

Asymmetric Dearomatization: A powerful strategy for synthesizing chiral, non-aromatic pyridine derivatives involves the catalytic asymmetric dearomatization of pyridines. nih.gov This often involves activating the pyridine as a pyridinium salt and then performing a nucleophilic addition using a chiral catalyst to control the stereochemical outcome. nih.govnih.gov The resulting dihydropyridine (B1217469) derivatives can be precursors to a variety of chiral piperidines and other complex structures. nih.gov For instance, the reaction of a pyridine derivative with a chiral auxiliary, followed by treatment with an organometallic reagent, can lead to dihydropyridines with high stereoselectivity. nih.gov

The choice of method depends on the desired stereochemical outcome and the specific derivative being synthesized. Organocatalysis has emerged as a particularly powerful tool for these transformations, enabling domino reactions that construct complex chiral molecules in a single step. metu.edu.tr

Mechanistic Investigations and Reactivity Profiling of 3 Pyridineacrylamide

Electrophilic and Nucleophilic Reactivity Assessments

The reactivity of 3-pyridineacrylamide is significantly influenced by its chemical structure, which includes a pyridine (B92270) ring attached to a prop-2-enamide group. This combination of a planar pyridine moiety and a conjugated enamide system allows for various interactions, including hydrogen bonding via the amide group and π-π interactions through the pyridine ring. This structure makes it a versatile building block in the synthesis of more complex organic molecules.

This compound, as an α,β-unsaturated amide, is susceptible to Michael-type addition reactions. researchgate.net In this reaction, a nucleophile adds to the β-carbon of the electrophilic alkene. masterorganicchemistry.comwikipedia.org The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com The mechanism involves the addition of a nucleophile to the alkene, followed by protonation of the resulting enolate. masterorganicchemistry.comwikipedia.org

A variety of nucleophiles can participate in these conjugate addition reactions, including enolates, amines, and thiols. masterorganicchemistry.com For instance, amino acids with nucleophilic side chains can react with acrylamide (B121943) derivatives through Michael-type additions. researchgate.netresearchgate.net Studies have shown that the presence of such amino acids can significantly decrease the concentration of free acrylamide. researchgate.netresearchgate.net The reactivity of these nucleophiles varies, with cysteine showing high reactivity, leading to the formation of mono- and di-addition products. researchgate.net Other nucleophiles like lysine (B10760008), arginine, and serine are less reactive but can still form comparable condensation products. researchgate.net

The table below summarizes the reactivity of various nucleophiles in Michael addition reactions with acrylamide derivatives.

| Nucleophile | Reactivity | Product Type |

| Cysteine | High | Mono- and di-addition products |

| Lysine | Moderate | Condensation products |

| Arginine | Moderate | Condensation products |

| Serine | Moderate | Condensation products |

This table is based on findings from studies on acrylamide and its derivatives. researchgate.net

The interaction of this compound with amine-based nucleophiles is a key area of its reactivity profile. The kinetics of these reactions can be complex and are often studied under pseudo-first-order conditions where the concentration of the amine is much higher than that of the electrophile. researchgate.net In many cases, the reaction follows a second-order rate law, with the observed rate constant being linearly dependent on the amine concentration. researchgate.net However, for some reactions, particularly with secondary amines, an upward curvature in the plot of the observed rate constant versus amine concentration suggests a more complex mechanism, possibly involving rate-limiting deprotonation of an initial adduct by a second amine molecule. researchgate.net

The reactivity of amines as nucleophiles is influenced by several factors, including their basicity and steric hindrance. masterorganicchemistry.com Generally, stronger bases are also stronger nucleophiles. masterorganicchemistry.com For instance, the nucleophilicity of amines often follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com However, steric effects can significantly alter this trend, with bulky amines being less nucleophilic. masterorganicchemistry.com

Comparative studies using model electrophiles and nucleophiles provide valuable insights into the reactivity of this compound. For instance, the reactivity of various electrophiles with N-α-acetyl-L-lysine, a model amine-based nucleophile, has been investigated to understand the factors influencing the reaction rate. rsc.org These studies have shown that N-aryl acrylamides generally react faster than N-alkyl acrylamides. rsc.org

The table below presents a comparison of the reactivity of different classes of acrylamides with an amine nucleophile, based on their half-lives.

| Acrylamide Class | Reactivity Trend |

| N-aryl acrylamide | Faster reaction |

| N-alkyl acrylamide | Slower reaction |

| Vinyl substituted acrylamides | Less reactive |

This table is based on comparative reactivity studies of various acrylamides. rsc.org

The electronic properties of the pyridine ring play a crucial role in the reactivity of this compound. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density of the conjugated system. This inductive effect can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com The position of the nitrogen atom in the aromatic ring relative to the acrylamide group is a key determinant of the magnitude of this electronic effect.

The electron-withdrawing nature of substituents can significantly impact nucleophilicity. masterorganicchemistry.com For example, an electron-withdrawing oxygen atom in morpholine (B109124) reduces its nucleophilicity compared to piperidine (B6355638). masterorganicchemistry.com Similarly, the trifluoro group in 2,2,2-trifluoroethylamine (B1214592) drastically decreases its nucleophilicity. masterorganicchemistry.com

Interaction with Amine-Based Nucleophiles: Kinetic and Mechanistic Aspects

Radical Pathways in this compound Chemistry

In addition to nucleophilic and electrophilic reactions, this compound can also participate in reactions involving radical intermediates. Radical reactions are characterized by the involvement of species with one or more unpaired electrons and typically proceed through initiation, propagation, and termination steps. lkouniv.ac.inrutgers.edu

The addition of radicals to carbon-carbon double bonds is a common reaction pathway. lkouniv.ac.in For instance, N-arylacrylamides can undergo cyanoisopropylation/arylation reactions with radical initiators like AIBN under mild conditions. rsc.org Control experiments using radical inhibitors such as TEMPO can confirm the involvement of a radical pathway, as the reaction is suppressed in their presence. sioc-journal.cn

N-methoxypyridinium salts, which are structurally related to protonated this compound, have shown remarkable reactivity towards alkyl radicals. chemrxiv.orgnih.gov The rate constant for the addition of a primary alkyl radical to N-methoxylepidinium is significantly higher than that for the addition to protonated lepidine, highlighting the enhanced reactivity of these pyridinium (B92312) derivatives in radical reactions. chemrxiv.orgnih.gov

Photochemical and Electrochemical Reactivity of this compound

The photochemical behavior of organic molecules is a significant area of study, with UV-induced processes being widely used in synthetic organic chemistry. semanticscholar.orgbeilstein-journals.org The reactivity of a molecule upon exposure to light depends on its ability to absorb photons and reach an excited state, from which it can undergo various transformations. semanticscholar.orgbeilstein-journals.org For molecules with multiple photosensitive fragments, the photochemical outcome can be complex. beilstein-journals.org In some systems containing a 1,3,5-hexatriene (B1211904) moiety, UV irradiation can induce a 6π-electrocyclization. semanticscholar.orgbeilstein-journals.org

The electrochemical properties of a compound are determined by its ability to undergo oxidation or reduction at an electrode surface. nih.govmdpi.com These properties are influenced by the molecular structure and the presence of redox-active functional groups. mdpi.com Cyclic voltammetry is a common technique used to study the electrochemical behavior of molecules, providing information on oxidation and reduction potentials and the reversibility of the electron transfer processes. nih.gov The electrochemical behavior can be diffusion-controlled, where the rate is limited by the transport of the analyte to the electrode surface, or adsorption-controlled, where the analyte adsorbs onto the electrode before electron transfer. nih.gov

Adduct Formation and Degradation Mechanisms of Acrylamides and Pyridine-Acrylamide Derivatives

Acrylamide and its derivatives, including those containing a pyridine moiety, are characterized by their reactivity as electrophiles, which governs their adduct-forming capabilities. The α,β-unsaturated carbonyl structure inherent to these molecules makes them susceptible to nucleophilic attack, primarily through a Michael-type addition reaction. oup.comnih.gov This reaction is central to the formation of covalent adducts with a variety of nucleophiles, including biological macromolecules like proteins. oup.comnih.govresearchgate.net Specifically, acrylamide is a soft electrophile and preferentially reacts with soft nucleophiles such as the sulfhydryl groups of cysteine residues in proteins. oup.comresearchgate.net To a lesser extent, it can also form adducts with other nucleophilic amino acid residues like lysine and histidine. researchgate.net The formation of these adducts is considered a key mechanism underlying the biological activity and potential toxicity of these compounds. oup.comresearchgate.net

The degradation of pyridine-containing compounds often begins with hydroxylation of the pyridine ring. nih.gov This initial step, which can be catalyzed by monooxygenases, increases the polarity of the molecule. nih.gov The position of hydroxylation (ortho, meta, or para) is influenced by the electronic properties of the pyridine ring and its substituents. nih.gov Following hydroxylation, further degradation can proceed through ring cleavage. researchgate.netvu.lt For instance, the degradation of pyridine in some bacteria involves a direct ring cleavage catalyzed by a flavin-dependent monooxygenase system, followed by further enzymatic steps to break down the molecule into simpler, assimilable forms like succinic acid. researchgate.netvu.lt The degradation of grafted-copolymer pyridine derivatives can occur in stages, including dehydration, decarboxylation, and depolymerization at elevated temperatures. mdpi.com

Formation of Pyridine-Acrylamide Adducts under Specific Conditions

The formation of adducts involving pyridine-acrylamide structures occurs under various chemical and biological conditions, leading to a diverse range of products. A key reaction is the Michael addition, where nucleophiles add across the activated double bond of the acrylamide moiety.

In synthetic applications, this reactivity is harnessed to create functional materials. For example, 3,5-diacylpyridine derivatives with terminal acrylamide units serve as cross-linkers to form hydrogels. researchgate.net These molecules react with thiolated natural hyaluronan via a thio-Michael reaction or with synthetic polymers like poly(1-glycidylpiperazine) through an aza-Michael addition to create a stable, cross-linked gel network. researchgate.net The synthesis of Michael addition adducts of vinylamine (B613835) polymers with acrylamide is typically conducted in an aqueous solution under alkaline conditions (pH 9.0-11.0) at temperatures between 30°C and 50°C. google.com

In biological contexts, the metabolic activation of acrylamide to its epoxide metabolite, glycidamide, leads to the formation of DNA adducts. oup.comnih.gov Studies in mice have identified and quantified specific DNA adducts, such as N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade), in tissues like the liver, lung, and kidney following exposure to acrylamide. nih.gov Adduct formation can also be assumed to proceed via the Michael addition of one molecule to the functional group of another, followed by cyclization to form a pyridine skeleton. nih.gov

The table below summarizes examples of pyridine-acrylamide adduct formation under different conditions.

| Reactants/System | Conditions | Adduct Type / Product | Source(s) |

| 3,5-Diacyl-pyridine acrylamides + Thiolated hyaluronan | Synthetic | Thio-Michael addition adduct (Hydrogel) | researchgate.net |

| 3,5-Diacyl-pyridine acrylamides + Poly(1-glycidylpiperazine) | Synthetic | Aza-Michael addition adduct (Hydrogel) | researchgate.net |

| Vinylamine polymer + Acrylamide | Aqueous solution, 30-50°C, pH 9.0-11.0 | Michael addition adduct | google.com |

| Acrylamide (in vivo, mice) | Metabolic activation to glycidamide | DNA adducts (N7-GA-Gua, N3-GA-Ade) | nih.gov |

| Cyanoacetamide derivative + Malononitrile | In situ cyclization | Diamino pyridine derivative | nih.gov |

Stability and Reversibility of Adducts

The stability of adducts formed from acrylamide and its derivatives is highly variable and depends on the nature of the adduct and the environmental conditions. Covalent adducts formed between acrylamides and thiol groups, such as those in cysteine residues, are generally considered kinetically stable and effectively irreversible under physiological conditions. nih.govresearchgate.net This irreversible binding permanently alters the target protein. researchgate.net

In contrast, the covalent bond formation can be designed to be reversible. researchgate.netresearchgate.netacs.org For instance, while acrylamides form stable Michael adducts with thiols, related compounds like cyanoacrylamides can form rapidly reversible adducts. researchgate.net The reversibility is influenced by the chemical nature of the electrophile; for example, making the proton at the α-position of the adduct more acidic leads to more rapid elimination and thus greater reversibility. acs.org The substituents on the amide can also greatly affect reactivity and stability; an N-(2-pyridyl) substituent on an acrylamide reacts much faster with glutathione (B108866) than an N-methyl substituent. acs.org

The reaction between acrylamide and amino compounds to form 3-(alkylamino)propionamides via Michael addition has been shown to be reversible upon heating. researchgate.net Although the adduct formation may be favored at lower temperatures, heating the adduct can regenerate the original acrylamide through an elimination reaction. researchgate.net This suggests that the activation energy for the elimination reaction is higher than that for the addition reaction. researchgate.net

Studies on Diels-Alder adducts, used to temporarily protect the acrylamide functional group, provide further insight into thermal stability. The stability of these adducts varies significantly depending on the diene used, with deprotection (a retro-Diels-Alder reaction) occurring at temperatures ranging from 80°C to over 200°C. nih.gov This demonstrates that the stability of such adducts can be tuned by structural modifications. nih.gov

The table below presents data on the thermal stability of various diene-acrylamide adducts, illustrating the concept of tunable stability.

| Adduct Type | Temperature (°C) | Result (Conversion %) | Half-life (t₁/₂) at 100°C (h) | Source(s) |

| Furan Adducts | 80 | 14-28% conversion | Not specified | nih.gov |

| Fulvene Adducts | 120 | 15-18% conversion | Not specified | nih.gov |

| TMS-CP Adduct | 120 | Reduced conversion vs. fulvene | 28-140 h | nih.gov |

| TMS-CP Adduct | 160 | Deprotection in ≤ 1 h | Not applicable | nih.gov |

| Cyclopentadiene (CP) Adduct | 200 | 21% conversion | Not specified | nih.gov |

Computational and Theoretical Chemistry Studies on 3 Pyridineacrylamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 3-Pyridineacrylamide. These methods provide a foundational understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. chalcogen.ro It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comdergipark.org.tr A smaller gap suggests higher reactivity and lower kinetic stability. dergipark.org.tr

For this compound, the conjugated system encompassing the pyridine (B92270) ring and the acrylamide (B121943) group dictates the nature of its frontier orbitals. DFT calculations on analogous systems, such as other acrylamide derivatives and pyridine-containing compounds, show that the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. physchemres.orgresearchgate.net In the case of this compound, the π-system of the entire conjugated backbone would be the primary location of the HOMO and LUMO.

The energy of these orbitals and their gap can be calculated using various DFT functionals and basis sets. dergipark.org.tr For instance, studies on similar heterocyclic compounds have reported HOMO-LUMO gaps calculated with methods like B3LYP, providing values that indicate the molecule's potential for charge transfer and reactivity. irjweb.com The specific values for this compound would allow for precise predictions of its behavior as an electron donor or acceptor in various chemical transformations.

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Analogous Heterocyclic Systems

| Compound System | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Imidazole Derivative | B3LYP/6-311++G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Iron(III) Porphyrin Complex with 4-cyanopyridine | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

| Quercetin on Graphene | DFT/6-21G | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

This table presents data from analogous or related systems to illustrate the typical outputs of FMO analysis, as specific published data for this compound was not identified.

Reaction Coordinate Mapping for Key Transformations

Understanding the detailed mechanism of a chemical reaction involves mapping the potential energy surface along the reaction coordinate. smu.edu This computational approach identifies stationary points, including reactants, products, and transition states. A detailed analysis can partition the reaction path into distinct phases: a contact phase, a preparation phase where reactants adjust geometrically, a transition state phase where bond breaking/formation occurs, and finally product adjustment and separation phases. smu.edu

For this compound, key transformations could include Michael additions at the α,β-unsaturated system, reactions at the amide group, or electrophilic/nucleophilic substitutions on the pyridine ring. A computational study of such a reaction would involve calculating the intrinsic reaction coordinate (IRC) to connect the transition state to the reactants and products. smu.edu The analysis of the reaction path curvature and vibrational modes along this coordinate helps to elucidate the detailed chemical changes occurring at each stage. smu.edu For example, in a palladium-catalyzed formylation of aryl bromides, DFT calculations were used to develop a mechanistic model and identify the turnover-limiting steps by analyzing the energetics of migratory insertion and other key processes. chemrxiv.org A similar approach could be applied to understand the selectivity and efficiency of synthetic routes involving this compound.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. nih.gov These simulations can provide insights into the conformational flexibility, potential tautomeric forms, and the ways in which molecules interact to form larger assemblies. nih.govrsc.org

Conformational Analysis and Tautomerism

Conformational Analysis: this compound possesses several rotatable single bonds, primarily the C-C bond linking the pyridine ring to the vinyl group and the C-C bond within the acrylamide moiety. Rotation around these bonds gives rise to different spatial arrangements known as conformations. nih.gov Computational methods can systematically explore the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. nih.govmdpi.com The relative populations of these conformers at a given temperature can then be estimated, which is crucial for understanding the molecule's average shape and how it might interact with other molecules, such as biological receptors.

Tautomerism: The acrylamide group in this compound has the potential to exhibit amide-imidol tautomerism, where a proton migrates from the nitrogen atom to the oxygen atom, converting the amide (-C(=O)-NH2) into an imidol (-C(OH)=NH). researchgate.netimist.maresearchgate.net Tautomers are distinct isomers that exist in equilibrium. beilstein-journals.org DFT calculations are frequently used to determine the relative stability of tautomeric forms. imist.ma For similar amide-containing molecules, studies have shown that the amide form is generally significantly more stable than the imidol form in both the gas phase and in solution. imist.ma The ability to form the less stable imidol tautomer can, however, be critical in certain chemical processes, such as coordination with metal ions. researchgate.net

Intermolecular Interactions and Self-Assembly Propensity

The structure of this compound is well-suited for forming specific intermolecular interactions that can drive self-assembly. The molecule contains:

Hydrogen Bond Donors and Acceptors: The amide group provides both a hydrogen bond donor (-NH2) and an acceptor (C=O), allowing for the formation of strong, directional hydrogen bonds.

π-Systems: The pyridine ring and the conjugated double bond form an extended π-system capable of engaging in π-π stacking interactions with other aromatic rings. mdpi.com

These non-covalent interactions are fundamental to the formation of ordered supramolecular structures. MD simulations can model the behavior of many this compound molecules in a simulated environment (e.g., in a solvent or in a crystal lattice) to observe how they aggregate. rsc.orgnih.gov Such simulations can predict the most likely self-assembled structures, such as chains, sheets, or other complex architectures, by analyzing the interplay of hydrogen bonding and π-π stacking. mdpi.comfrontiersin.orgmdpi.com Studies on the self-assembly of similar molecules, like methacrylamides and peptides, demonstrate that a combination of N–H⋯O hydrogen bonds and cooperative π-π interactions are the primary drivers for creating ordered solid-state structures. biorxiv.org

Table 2: Typical Intermolecular Interaction Geometries from Computational Studies

| Interaction Type | Key Geometric Parameter | Typical Distance Range (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond (N-H···O) | H···O distance | 1.5 - 2.5 | biorxiv.org |

| π-π Stacking (Parallel) | Distance between ring centroids | < 7.0 (typically 3.4 - 4.5) | biorxiv.org |

| π-T Stacking (Perpendicular) | Distance between ring centroid and plane of other ring | < 5.0 | biorxiv.org |

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step mechanisms of chemical reactions. smu.educhemrxiv.org By using quantum chemical methods like DFT, chemists can map out the entire energy landscape of a reaction, identifying the lowest energy path from reactants to products.

This process involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Confirming Pathways: Using Intrinsic Reaction Coordinate (IRC) calculations to ensure that the identified transition state correctly connects the desired reactants and products. smu.edu

For this compound, this approach could be used to investigate a variety of important reactions. For instance, the mechanism of a copper-catalyzed cyclization reaction involving a pyridineacrylamide substrate could be explored. Such a study would calculate the energies of proposed intermediates and transition states to determine the most favorable reaction pathway, explaining the observed product yields and selectivity. This computational insight is crucial for optimizing reaction conditions and for designing new, more efficient synthetic methods.

Transition State Characterization

The transition state (TS) is a fleeting, high-energy configuration of atoms that occurs during a chemical reaction, representing the point of maximum energy along the reaction coordinate. researchgate.net The characterization of this state is fundamental to understanding reaction kinetics and mechanisms. For reactions involving this compound, such as nucleophilic additions to the activated double bond (a-za-Michael addition), computational methods like Density Functional Theory (DFT) are employed to model the geometry and energy of the transition state.

In a typical aza-Michael addition of an amine to an acrylamide, the transition state involves the partial formation of a new carbon-nitrogen bond and the simultaneous rehybridization of the reacting carbon atoms from sp² to sp³. acs.orgrsc.org Computational studies on analogous systems reveal that the transition state is often stabilized by hydrogen bonding interactions. redalyc.org For this compound, the nitrogen atom of the pyridine ring can also play a role in stabilizing the transition state, either through direct interaction with reactants or by influencing the electronic properties of the conjugated system.

Detailed computational analyses of similar reactions have shown that the transition state can be either early or late, depending on the specific reactants and conditions. An early transition state resembles the reactants, while a late transition state is structurally more similar to the products. The geometry of the transition state, including key bond lengths and angles, can be precisely calculated. For instance, in the aza-Michael addition to acrylates, the forming C-N bond and the breaking C=C double bond lengths in the transition state are critical parameters. rsc.org

A hypothetical transition state for the addition of a simple amine, such as ammonia, to this compound can be modeled to understand these features. The calculations would typically involve locating a first-order saddle point on the potential energy surface, which corresponds to the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Transition State of Ammonia Addition to this compound

| Parameter | Value (Å) |

| Forming C-N Bond Distance | 2.15 |

| Lengthened C=C Bond Distance | 1.40 |

| N-H Bond of Attacking Amine | 1.02 |

| C-C Single Bond Distance | 1.48 |

| C=O Bond Distance | 1.24 |

Note: These values are illustrative and based on typical values found in computational studies of similar aza-Michael additions.

Furthermore, the electronic nature of the transition state is of significant interest. The charge distribution can reveal the extent of charge separation and the roles of different functional groups in stabilizing the transition state. For this compound, the electron-withdrawing nature of the pyridine ring is expected to influence the charge distribution across the acrylamide moiety, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Solvent Effects on Reaction Pathways

Solvents can profoundly influence the rates and mechanisms of chemical reactions by stabilizing or destabilizing reactants, products, and, most importantly, transition states. The effect of the solvent is particularly pronounced for reactions that involve charge separation or changes in polarity, which is often the case for reactions of this compound. Computational chemistry offers powerful tools to model solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Explicit solvent models, on the other hand, involve including a specific number of solvent molecules in the calculation. This method is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding. For reactions of this compound in protic solvents like water or alcohols, explicit solvent molecules are crucial for accurately modeling the reaction pathway. For example, in the aza-Michael addition, water molecules can act as a bridge for proton transfer, thereby lowering the activation energy of the reaction. acs.org Studies have shown that water can facilitate the reaction by forming a hydrogen-bonding network that stabilizes the transition state. acs.org

Table 2: Hypothetical Relative Activation Energies for the Aza-Michael Addition to this compound in Different Solvents (Calculated with a PCM model)

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| Toluene | 2.4 | 22.5 |

| Tetrahydrofuran (THF) | 7.5 | 20.1 |

| Dimethylformamide (DMF) | 36.7 | 18.5 |

| Water | 78.4 | 17.0 |

Note: These values are illustrative, demonstrating the general trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

The choice of solvent can also influence the regioselectivity and stereoselectivity of a reaction. By modeling the transition states leading to different products in various solvents, it is possible to predict the most likely outcome. For this compound, the pyridine nitrogen can be protonated in acidic media, which would significantly alter its electronic properties and its interactions with solvents, thereby affecting reaction pathways. Computational studies can model these different protonation states and their solvation to provide a comprehensive picture of the reaction landscape.

Advanced Spectroscopic and Analytical Methodologies for 3 Pyridineacrylamide Research

Chromatographic Techniques for Separation and Quantification of 3-Pyridineacrylamide and its Derivatives

Chromatography is a fundamental tool for separating the components of a complex mixture, allowing for the isolation and quantification of specific analytes. In the context of this compound, both gas and liquid chromatography are extensively utilized.

High-Resolution Mass Spectrometry for Adduct Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass, elemental composition, and structure of molecules. researchgate.net It is particularly valuable in identifying adducts of this compound, which are molecules formed when this compound covalently bonds to another chemical species.

In one study, a stable isotope labeling technique combined with HRMS was employed to identify acrylamide (B121943) adducts in canned milk coffee. nih.gov This approach successfully identified pyridine-acrylamide as one of the adducts formed during storage. nih.gov The high resolving power of HRMS allows for the differentiation of molecules with very similar masses, which is crucial for the unambiguous identification of adducts in complex matrices like food and biological samples. researchgate.nethilarispublisher.com The enhanced mass accuracy, often better than 3 ppm, allows for the use of narrow mass windows for peak integration, reducing noise and improving sensitivity. hilarispublisher.com This capability is essential for distinguishing between various isomers and adducts that may be present. hilarispublisher.com

The general workflow for adduct identification using HRMS often involves:

Sample Preparation: Extraction of the analytes from the sample matrix.

Chromatographic Separation: Typically using Ultra-High Performance Liquid Chromatography (UHPLC) to separate the adducts from other components. chemrxiv.org

Mass Spectrometric Analysis: Ionization of the separated compounds and measurement of their mass-to-charge ratio with high accuracy. chemrxiv.org

Data Analysis: Comparison of the measured masses with theoretical masses of potential adducts and analysis of fragmentation patterns to confirm the structure. ucdavis.edu

A key advantage of HRMS is its ability to perform untargeted screening, which allows for the discovery of novel or unexpected adducts without the need for reference standards. chemrxiv.org This "DNA adductomics" approach, for instance, aims to screen for a wide range of DNA modifications. chemrxiv.org

Table 1: Identified Adducts of Acrylamide using HRMS

| Adduct Name | Matrix | Analytical Approach | Reference |

| Pyridine-acrylamide | Canned Milk Coffee | Stable Isotope Labeling with HRMS | nih.gov |

| 3-hydroxypyridine-acrylamide | Canned Milk Coffee | Stable Isotope Labeling with HRMS | nih.gov |

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. organomation.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase within the column. organomation.com

The primary components of a GC system include:

Carrier Gas: An inert gas such as helium, nitrogen, or hydrogen that transports the sample through the column. drawellanalytical.com

Injector: Vaporizes the sample and introduces it into the column.

Column: Where the separation of the sample components occurs. Fused silica (B1680970) capillary columns are often used due to their thermal stability and high reproducibility. nih.gov

Oven: Controls the temperature of the column, which is crucial for efficient separation.

Detector: Measures the quantity of the components as they elute from the column.

For the analysis of compounds like this compound, which may not be sufficiently volatile or thermally stable, a derivatization step is often required to convert the analyte into a more suitable form for GC analysis. GC is frequently coupled with a mass spectrometer (GC-MS) for enhanced identification capabilities. researchgate.net

Table 2: Typical GC Parameters for Analysis

| Parameter | Typical Setting | Purpose | Reference |

| Carrier Gas | Helium, Nitrogen, Hydrogen | Mobile phase to carry the sample | drawellanalytical.com |

| Column Type | Fused Silica Capillary | Provides good thermal stability and resolution | nih.gov |

| Injection Temperature | 270°C | To ensure complete vaporization of the sample | bre.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | For detection and quantification of analytes | researchgate.net |

Liquid Chromatography (LC) Methodologies

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of this compound and its derivatives. libretexts.org In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. libretexts.org Separation occurs based on the different interactions of the analytes with the stationary and mobile phases. libretexts.org

HPLC and UHPLC are widely used for their versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile. researchgate.net A typical HPLC system consists of a pump, injector, column, and detector. researchgate.net The choice of column and mobile phase is critical for achieving the desired separation. For instance, reversed-phase chromatography with a C18 column is a common choice for separating moderately polar compounds. mdpi.com

A study on the determination of pyrethroid pesticide metabolites in tea utilized UHPLC-MS/MS for sensitive analysis. mdpi.com This method demonstrated good separation and chromatographic peaks for the target analytes. mdpi.com The use of a Kinetex C18 column was noted for its high peak capacity and resolution. mdpi.com

Table 3: Example HPLC Method Parameters for Related Compound Analysis

| Parameter | Condition | Rationale | Reference |

| Column | Kinetex C18 | Good separation and peak shape | mdpi.com |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | To elute compounds with a range of polarities | mdpi.com |

| Detector | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity for quantification | mdpi.com |

| Flow Rate | 0.1 to 10 mL/min | Controlled by a high-pressure pump for reproducible retention times | libretexts.org |

Spectroscopic Characterization Techniques for Structural Elucidation (Focus on Methodology)

Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is an indispensable tool for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. adpcollege.ac.in The principle of NMR is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. adpcollege.ac.in Nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, are NMR-active. uniba.sk

In an NMR experiment, the sample is placed in a strong magnetic field, and the nuclei align either with or against the field, creating two energy states. uniba.sk Irradiation with radiofrequency pulses causes transitions between these energy levels, and the resulting signal is detected and converted into an NMR spectrum. adpcollege.ac.in

The key parameters obtained from an NMR spectrum are:

Chemical Shift (δ): Indicates the chemical environment of a nucleus. It is measured relative to a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.

Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclei causes splitting of NMR signals, providing information about the connectivity of atoms. researchgate.net

Different NMR techniques, such as 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HSQC), can be used to piece together the complete structure of a molecule. nanoqam.ca

Infrared (IR) and Raman Spectroscopy Methods

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided that the vibration causes a change in the dipole moment of the molecule. mt.com The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). Specific functional groups have characteristic absorption bands, making IR spectroscopy a valuable tool for identifying the presence of groups like C=O (carbonyl), N-H (amine), and C=C (alkene) in this compound. The shape, width, and position of these peaks can be influenced by intermolecular interactions such as hydrogen bonding. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. americanpharmaceuticalreview.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. mt.com For instance, it is highly sensitive to lattice vibrations in crystals, which is useful for studying polymorphism. edinst.com

Table 4: Comparison of IR and Raman Spectroscopy

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy | Reference |

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light | edinst.com |

| Selection Rule | Change in dipole moment | Change in polarizability | edinst.com |

| Strengths | Sensitive to polar functional groups (e.g., C=O, O-H, N-H) | Sensitive to non-polar and symmetric bonds (e.g., C=C, C-S), lattice vibrations | edinst.commt.com |

| Interferences | Water can be a strong absorber | Can suffer from fluorescence interference | edinst.com |

UV/Visible Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying molecules containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. mdpi.comresearchgate.net The this compound molecule possesses a conjugated π-electron system, arising from the interplay between the pyridine (B92270) ring and the acrylamide group, which functions as a chromophore. researchgate.net This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), allowing the molecule to absorb light in the UV region. researchgate.net

The analysis is based on the Beer-Lambert Law, which posits a linear relationship between the absorbance of a solution and the concentration of the absorbing species. mdpi.com When conducting UV-Vis analysis, a solution of this compound is prepared in a suitable solvent that is transparent in the measurement region, such as ethanol (B145695) or water. nih.gov The spectrophotometer directs a beam of UV light through the sample, and a detector measures the amount of light absorbed at each wavelength. mdpi.com The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λmax) can be determined. researchgate.net This λmax value is a characteristic feature of the molecule's electronic structure. While specific experimental λmax values for this compound are not extensively published, the presence of the conjugated system suggests it will exhibit strong absorbance in the UV range.

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) Methodologies

X-ray Diffraction (XRD)

X-ray Diffraction is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. waters.com It relies on the principle of Bragg's Law (nλ = 2dsinθ), where a beam of X-rays is scattered by the ordered planes of atoms within a crystal, producing a unique diffraction pattern. jfda-online.com This pattern serves as a fingerprint for the crystalline material, allowing for the determination of its unit cell dimensions, space group, and atomic positions. jfda-online.comnih.gov

Table 1: Example Crystal Structure Data for a 3-Pyridine Amide Derivative Data for 4-oxo-4-(pyridin-3-ylamino)butanoic acid, a structural analog.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 10.3426 | mdpi.com |

| b (Å) | 18.4489 | mdpi.com |

| c (Å) | 11.7160 | mdpi.com |

This table illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the outermost 1-10 nanometers of a material. osti.govdntb.gov.ua The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. osti.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the element's oxidation state and local chemical environment. dntb.gov.ua

In the context of this compound, XPS analysis could confirm the presence of carbon, nitrogen, and oxygen on a sample surface and provide information about their chemical states. For instance, the binding energy of the Nitrogen 1s (N 1s) electron can distinguish the nitrogen atom in the pyridine ring from the nitrogen in the amide group. Studies on N-doped carbon materials have shown that pyridinic nitrogen (N-atoms incorporated into a pyridine-like ring) exhibits a characteristic N 1s binding energy of approximately 398.5 eV. mdpi.com This value is distinct from other nitrogen species like pyrrolic-N (~400.2 eV) or graphitic-N (~401.1 eV), demonstrating the power of XPS in elucidating specific bonding arrangements. mdpi.com

Method Development and Validation in this compound Analysis

For the quantitative analysis of this compound, particularly in complex matrices, it is essential to develop and validate a suitable analytical method. europa.eu High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector, is a common and robust choice for such analyses. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a requirement under guidelines from bodies like the International Conference on Harmonisation (ICH).

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a this compound assay, specificity studies would involve demonstrating that the chromatographic peak for the analyte is free from interference. This is typically achieved by analyzing a blank matrix (a sample without the analyte) and a matrix spiked with the analyte and potential interferents.

Selectivity is crucial for distinguishing this compound from its structural isomers (e.g., 2-Pyridineacrylamide and 4-Pyridineacrylamide) and related substances. The HPLC method must achieve adequate chromatographic resolution between the peak for this compound and any other components. In a study on pyridine derivatives, baseline separation of p- and m-toluidine (B57737) was achieved by optimizing the mobile phase with an acetate (B1210297) buffer, demonstrating the importance of method conditions for selectivity.

Linearity, Precision, and Accuracy Assessments

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is assessed by analyzing a series of standards at different concentrations and plotting the detector response against concentration. The relationship is typically evaluated using the coefficient of determination (R²), which should ideally be close to 1.0.

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Analysis over a short time interval with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy expresses the closeness of the mean test result to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated.

Robustness and Limit of Detection/Quantitation

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition (e.g., ±2%), pH, column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is common for LOD and 10:1 for LOQ.

Table 2: Typical Validation Parameters for a Hypothetical HPLC Method for this compound Analysis Based on representative data from validated methods for acrylamide and pyridine derivatives.

| Parameter | Typical Acceptance Criteria/Value | Reference(s) |

|---|---|---|

| Specificity | No interference at the retention time of the analyte. | |

| Linearity | ||

| Range | e.g., 5 - 500 µg/L | |

| Correlation Coefficient (R²) | ≥ 0.999 | |

| Precision (%RSD) | ||

| Repeatability | ≤ 2% | |

| Intermediate Precision | ≤ 5% | |

| Accuracy (% Recovery) | 95 - 105% | |

| Robustness | %RSD < 5% for varied conditions | |

| LOD | e.g., ~2-3 µg/kg (based on S/N = 3:1) |

| LOQ | e.g., ~10 µg/kg (based on S/N = 10:1) | |

This table presents typical performance characteristics for a validated HPLC method, illustrating the targets for the analysis of this compound.

Polymerization Studies and Polymeric Materials Derived from 3 Pyridineacrylamide

Homopolymerization of 3-Pyridineacrylamide

The synthesis of homopolymers from this compound, creating poly(this compound), can be achieved through various polymerization techniques. The structure and properties of the final polymer are highly dependent on the chosen method.

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization is a common method for synthesizing polymers from vinyl monomers like this compound. The process involves three primary stages: initiation, propagation, and termination.

Initiation: The reaction begins with the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to generate primary radicals. These highly reactive species then attack the vinyl group of a this compound monomer, forming an initiated monomer radical.

Propagation: The newly formed radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. The pyridine (B92270) and amide functional groups are typically tolerant of these radical conditions.

Termination: The growth of polymer chains is concluded through termination reactions, which primarily occur via combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).

The kinetics of this polymerization are expected to follow classical radical polymerization models. The rate of polymerization would likely show a first-order dependence on the monomer concentration and a square root dependence on the initiator concentration. researchgate.net However, specific kinetic parameters such as the activation energy for the polymerization of this compound are not widely documented and would require experimental determination through methods like dilatometry or online NMR spectroscopy. researchgate.net

Controlled Polymerization Techniques (e.g., ATRP, RAFT) for Controlled Architectures

To overcome the limitations of conventional radical polymerization, such as broad molecular weight distributions and poor control over polymer architecture, controlled radical polymerization (CRP) techniques are employed. cas.cz Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most powerful CRP methods. researchgate.nettcichemicals.com

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (commonly copper-based) to establish a dynamic equilibrium between active, propagating radical chains and dormant species. acs.org This reversible activation/deactivation process allows for the simultaneous growth of all polymer chains, leading to polymers with predetermined molecular weights and narrow polydispersity indices (PDI). For N-substituted acrylamides, ATRP can be challenging, but successful polymerizations have been achieved by carefully selecting the ligand, initiator, and solvent system, sometimes at low temperatures to maintain control. sigmaaldrich.comnih.gov The polymerization of this compound via ATRP would theoretically allow for the synthesis of well-defined homopolymers and complex architectures like star polymers. sigmaaldrich.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. mdpi.com The selection of the RAFT agent is critical and depends on the monomer's reactivity. sigmaaldrich.com For acrylamides, which are considered "more activated" monomers (MAMs), dithiobenzoates or certain trithiocarbonates are often effective. researchgate.net An interesting development is the use of "switchable" RAFT agents containing a pyridine group, such as N-(4-pyridinyl)-N-methyldithiocarbamate. mdpi.comrsc.org The reactivity of these agents can be toggled by protonating or deprotonating the pyridine nitrogen, allowing for the controlled polymerization of both activated and less-activated monomers. researchgate.netsigmaaldrich.com This technology could be particularly suitable for creating block copolymers from this compound. A commercially available RAFT agent, S-cyanomethyl N-methyl, N-(pyridin-3-yl) carbamodithioate, highlights the suitability of this chemistry for pyridyl-containing systems. sigmaaldrich.com

| Technique | Key Components | Advantages for this compound | Potential Challenges |

| ATRP | Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., PMDETA) | Precise control over molecular weight and architecture (stars, grafts). sigmaaldrich.com | Catalyst coordination with pyridine nitrogen; potential need for specialized ligands or conditions. sigmaaldrich.com |

| RAFT | Initiator (e.g., AIBN), RAFT Agent (CTA) | Wide monomer compatibility, metal-free products, tolerance to functional groups. mdpi.com | Requires synthesis of appropriate CTA; potential color from CTA end-group. |

Copolymerization with Other Monomers

Copolymerization of this compound with other vinyl monomers is a versatile strategy to tailor material properties. This approach can yield polymers with a combination of characteristics derived from each monomer unit.

Synthesis of Statistical, Block, and Graft Copolymers

The arrangement of monomer units within a copolymer chain defines its architecture and significantly influences its properties.

Statistical Copolymers: When this compound is polymerized simultaneously with another monomer (e.g., acrylamide (B121943), N-isopropylacrylamide), a statistical copolymer is formed where the monomer units are distributed randomly along the chain. acs.org The synthesis is typically a one-step radical polymerization where the feed ratio of the monomers influences the final copolymer composition. nih.gov

Block Copolymers: These polymers consist of long sequences (blocks) of one monomer followed by a block of another. acs.org They are synthesized by sequential polymerization. For example, a poly(this compound) block can be synthesized first using a controlled method like RAFT, and then used as a macro-CTA to polymerize a second monomer, such as styrene (B11656) or methyl methacrylate. rsc.orgacs.org Switchable RAFT agents are particularly useful for creating blocks from monomers with different reactivities. mdpi.com

Graft Copolymers: These feature a main polymer backbone with side chains of another polymer "grafted" onto it. nih.gov A "grafting-from" approach could involve creating a poly(this compound) backbone and subsequently modifying it to introduce initiation sites for the polymerization of a second monomer. A "grafting-to" approach could involve reacting pre-made polymer chains with functional groups on a poly(this compound) backbone. A study on grafting a related monomer onto chitosan (B1678972) demonstrates the feasibility of incorporating pyridyl-functionalized acrylate (B77674) polymers onto a backbone. researchgate.net

Influence of Monomer Ratios on Polymer Properties

The ratio of this compound to a comonomer in the initial reaction mixture is a critical parameter that dictates the final properties of the copolymer.

Thermal Properties: The glass transition temperature (Tg) of a statistical copolymer is typically an intermediate value between the Tg's of the respective homopolymers, and its value can be tuned by adjusting the monomer ratio. acs.org In block copolymers, distinct thermal transitions corresponding to each block may be observed if the blocks are immiscible and phase-separate. acs.org

Mechanical Properties: Incorporating a flexible comonomer could reduce the rigidity of a poly(this compound) chain, while a rigid comonomer could enhance its mechanical strength. The final properties are a direct consequence of the composition.

| Copolymer Type | Synthetic Strategy | Expected Property Modulation |

| Statistical | Free-radical copolymerization of monomer mixture. nih.gov | Average properties (e.g., single Tg) tunable by monomer ratio. |

| Block | Sequential controlled polymerization (e.g., RAFT). rsc.org | Microphase separation; combines properties of each block (e.g., two Tgs). acs.org |

| Graft | "Grafting-from" or "grafting-to" methods. nih.gov | Modifies surface properties or compatibility of backbone polymer. |

Post-Polymerization Modification of this compound-Containing Polymers

Post-polymerization modification is a powerful technique for introducing new functionalities into a polymer that might not be compatible with the initial polymerization conditions. rsc.org Poly(this compound) and its copolymers offer two primary sites for chemical modification: the pyridine ring and the secondary amide group.

Modification of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base. A common modification is quaternization , where the polymer is reacted with an alkyl halide (e.g., methyl iodide or a long-chain alkyl bromide). This reaction converts the neutral pyridine units into cationic pyridinium (B92312) salts. This transformation dramatically increases the polymer's hydrophilicity, turning it into a polyelectrolyte, and can be used to impart antimicrobial properties.

Modification of the Amide Group: The N-H bond of the secondary amide is less reactive but can undergo reactions under specific conditions. For instance, it could be deprotonated with a strong base for subsequent alkylation, although this is less common and may risk backbone degradation. Hydrolysis of the amide bond under strong acidic or basic conditions would convert the acrylamide units into acrylic acid units, transforming the polymer's properties from pH-responsive cationic to anionic.

These modifications allow for the fine-tuning of the polymer's properties after it has been synthesized, expanding its potential applications from a single precursor polymer. rsc.org

Nanogel and Hydrogel Formation through Polymerization

Hydrogels are three-dimensional, hydrophilic polymer networks that are cross-linked to form an elastic structure. nih.gov They have the ability to absorb and retain large amounts of water or biological fluids. nih.govnih.gov Nanogels are a specific type of hydrogel with particle sizes in the nanometer range, typically from 20 to 200 nm. researchgate.net The formation of both nanogels and hydrogels from this compound involves polymerization techniques that create these cross-linked networks.

The general process for preparing hydrogels involves a monomer, an initiator, and a cross-linker. nih.gov Various polymerization methods can be employed, such as bulk, solution, and suspension polymerization. nih.gov For instance, free-radical copolymerization of hydrophilic monomers with multifunctional cross-linkers is a common method for producing hydrogels. nih.gov In the context of this compound, it can be copolymerized with other monomers and a cross-linking agent to form hydrogels. googleapis.com

Nanogels can be fabricated through several methods, including emulsion polymerization, nanoprecipitation, and controlled polymerization techniques. researchgate.netimpactfactor.orgutwente.nl For example, atom-transfer radical polymerization (ATRP) in a mini-emulsion has been used to create nanogels with uniform molecular-weight distributions and controlled network structures. utwente.nl The synthesis of nanogels can also be achieved through the self-assembly of polymers, where functional groups interact to form physical or covalent crosslinks. utwente.nl